Cas no 452911-09-0 (1-(2-Oxo-ethyl)-cyclopropanecarboxylic acid tert-butyl ester)

1-(2-Oxo-ethyl)-cyclopropanecarboxylic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Oxo-ethyl)-cyclopropanecarboxylic acid tert-butyl ester
- Tert-Butyl 1-(2-oxoethyl)cyclopropanecarboxylate
- tert-butyl 1-(2-oxoethyl)cyclopropane-1-carboxylate
- SY261647
- 1-(2-Oxoethyl)-cyclopropanecarboxylic acid tert-butyl ester
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- MDL: MFCD24674436
- Inchi: 1S/C10H16O3/c1-9(2,3)13-8(12)10(4-5-10)6-7-11/h7H,4-6H2,1-3H3
- InChI Key: AFKDGIXGELTYSN-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C1(CC=O)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 221
- XLogP3: 0.8
- Topological Polar Surface Area: 43.4
1-(2-Oxo-ethyl)-cyclopropanecarboxylic acid tert-butyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D779812-1g |
tert-Butyl 1-(2-Oxoethyl)cyclopropanecarboxylate |
452911-09-0 | 95% | 1g |
$1230 | 2025-02-27 | |
eNovation Chemicals LLC | D779812-1g |
tert-Butyl 1-(2-Oxoethyl)cyclopropanecarboxylate |
452911-09-0 | 95% | 1g |
$1230 | 2024-07-20 | |
eNovation Chemicals LLC | D779812-1g |
tert-Butyl 1-(2-Oxoethyl)cyclopropanecarboxylate |
452911-09-0 | 95% | 1g |
$1230 | 2025-02-28 |
1-(2-Oxo-ethyl)-cyclopropanecarboxylic acid tert-butyl ester Related Literature
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
Additional information on 1-(2-Oxo-ethyl)-cyclopropanecarboxylic acid tert-butyl ester
Introduction to 1-(2-Oxo-ethyl)-cyclopropanecarboxylic acid tert-butyl ester (CAS No. 452911-09-0)
1-(2-Oxo-ethyl)-cyclopropanecarboxylic acid tert-butyl ester, identified by the chemical registration number CAS No. 452911-09-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclopropanecarboxylic acid derivatives, which are known for their unique structural properties and potential biological activities. The presence of both a 2-oxo-ethyl group and a tert-butyl ester moiety contributes to its complex reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules.
The tert-butyl ester functionality is particularly noteworthy, as it provides stability to the molecule while also serving as a handle for further chemical modifications. This characteristic is highly advantageous in synthetic chemistry, where controlled reactions are essential for producing target compounds with high purity and yield. The 2-oxo-ethyl group, on the other hand, introduces a polar nature to the molecule, which can influence its solubility and interactions with biological targets. Such structural features make this compound a promising candidate for further exploration in drug discovery and development.
In recent years, there has been growing interest in cyclopropanecarboxylic acid derivatives due to their diverse pharmacological properties. These compounds have been investigated for their potential applications in treating various diseases, including inflammation, cancer, and infectious disorders. The cyclopropane ring itself is known to enhance the binding affinity of molecules to biological targets, making it an attractive scaffold for drug design. Additionally, the flexibility provided by the ring structure allows for optimal positioning of functional groups, which can improve drug efficacy.
The 1-(2-Oxo-ethyl)-cyclopropanecarboxylic acid tert-butyl ester (CAS No. 452911-09-0) has been studied in several contexts, particularly in the development of novel therapeutic agents. Researchers have explored its potential as a precursor for more complex molecules, leveraging its structural features to design compounds with enhanced biological activity. For instance, modifications of the tert-butyl ester group can lead to new derivatives with improved pharmacokinetic properties, such as increased bioavailability or reduced toxicity.
One of the most exciting areas of research involving this compound is its application in kinase inhibition. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that specifically target kinases, researchers aim to develop treatments that can modulate these pathways effectively. The unique structure of 1-(2-Oxo-ethyl)-cyclopropanecarboxylic acid tert-butyl ester (CAS No. 452911-09-0) makes it an excellent candidate for such applications, as it can be tailored to interact with specific kinase domains.
Furthermore, this compound has been investigated for its potential role in antiviral and antibacterial therapies. The ability of cyclopropanecarboxylic acid derivatives to disrupt viral replication cycles or bacterial cell wall synthesis has been well-documented. The presence of both the 2-oxo-ethyl and tert-butyl ester groups provides multiple sites for functionalization, allowing researchers to design molecules that can effectively target pathogens without harming host cells.
The synthesis of 1-(2-Oxo-ethyl)-cyclopropanecarboxylic acid tert-butyl ester (CAS No. 452911-09-0) involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include condensation reactions followed by esterification steps. The use of advanced catalytic systems has also been explored to improve reaction efficiency and selectivity. These synthetic strategies are critical for producing sufficient quantities of the compound for further biological testing.
In terms of analytical characterization, various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are employed to confirm the structure of the compound. Additionally, chromatographic methods like high-performance liquid chromatography (HPLC) are used to assess its purity and isolate it from potential byproducts.
The pharmacological evaluation of 1-(2-Oxo-ethyl)-cyclopropanecarboxylic acid tert-butyl ester (CAS No. 452911-09-0) has revealed several interesting properties. In vitro studies have shown that this compound exhibits moderate activity against certain kinases, suggesting its potential as a lead compound for drug development. Furthermore, preliminary animal studies have indicated that it may have therapeutic effects in models of inflammation and infection.
One notable aspect of this compound's pharmacology is its ability to cross cell membranes due to its lipophilic nature facilitated by the cyclopropane ring and ester functionalities. This property is crucial for ensuring that the drug reaches its target site within the body effectively. Additionally, the compound's stability under physiological conditions makes it suitable for formulation into various dosage forms.
Future research directions involving 1-(2-Oxo-ethyl)-cyclopropanecarboxylic acid tert-butyl ester (CAS No. 452911-09-0) include further optimization of its structure to enhance its pharmacological properties. This could involve modifying the length or nature of side chains attached to the cyclopropane ring or exploring different ester functionalities. Computational methods such as molecular docking and molecular dynamics simulations can also be employed to predict how this compound interacts with biological targets at an atomic level.
Another area of interest is the development of novel synthetic methodologies that can improve the efficiency and sustainability of producing this compound on an industrial scale. Green chemistry principles are increasingly being applied in pharmaceutical synthesis to minimize environmental impact while maintaining high yields and purity standards.
In conclusion,1-(2-Oxo-ethyl)-cyclopropanecarboxylic acid tert-butyl ester (CAS No. 452911-09-0) represents a promising compound with significant potential in pharmaceutical research and development。 Its unique structural features make it a valuable tool for designing new therapeutic agents targeting various diseases。 As research continues,this compound is likely to play an important role in advancing our understanding of drug design and development,leading to new treatments that improve human health worldwide。
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